molecular formula C18H16FNO3 B2407273 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide CAS No. 331461-93-9

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide

Cat. No. B2407273
CAS RN: 331461-93-9
M. Wt: 313.328
InChI Key: WLLCRGLVMAKYAZ-QXMHVHEDSA-N
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Description

The compound “4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide” is a type of chalcone, a group of 1,3-diaryl-2-propen-1-one compounds . Chalcones have been found to exhibit a wide variety of biological activity including anticancer, antimicrobial, and anti-inflammatory properties .


Synthesis Analysis

The molecule was synthesized by a Claisen–Schmidt condensation with 4-fluorobenzaldehyde and 4′-ethoxyacetophenone . This is a type of organic reaction where an aldehyde or ketone reacts with an aromatic carbonyl compound lacking an alpha-hydrogen in the presence of a base, resulting in a α,β-unsaturated aromatic carbonyl compound.


Chemical Reactions Analysis

The compound is a heavily conjugated structure that is nearly planar . The angles involving the aromatic rings are nearly identical with little bend .

Scientific Research Applications

Medicinal Chemistry and Bioactivity

  • Synthesis and Biological Evaluation of Zinc(II) Carboxylate Complexes : Research on similar compounds, like N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide, has focused on synthesizing zinc(II) carboxylate complexes. These complexes exhibit significant antimicrobial, anti-leishmanial activity, and low toxicity, indicating potential therapeutic applications (Khan et al., 2021).

  • Allosteric Modulation in Chemokine Receptors : Compounds structurally related to "4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide" have been used to investigate the signaling of chemokine receptors, particularly the CXCR3 receptor. These studies involve understanding the molecular mechanisms of allosteric modulation, which can inform drug development (Brox et al., 2018).

Corrosion Inhibition

  • Organic Compounds as Corrosion Inhibitors : Research has also explored the effectiveness of related compounds, such as N-[N`-(4-methoxyphenyl)benzenesulphonamido]-3-carboxy-4-methyl-4(4-methylphenyl)-3-butenamide, in inhibiting corrosion of low carbon steel in acidic environments. This showcases potential applications in material science and engineering (Khalifa & Abdallah, 2011).

Analytical Chemistry Applications

  • Chromatographic Techniques : Similar compounds have been used as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC) for detecting biologically important thiols. This demonstrates applications in analytical and bioanalytical chemistry (Gatti et al., 1990).

Future Directions

Chalcones are important starting materials for the synthesis of several pharmacologically interesting classes of heterocyclic compounds such as isoxazoles, pyrazolines, and pyrazoles . Therefore, the future directions of this compound could involve its use in the synthesis of these types of compounds.

properties

IUPAC Name

(Z)-4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxobut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-2-23-16-9-3-13(4-10-16)17(21)11-12-18(22)20-15-7-5-14(19)6-8-15/h3-12H,2H2,1H3,(H,20,22)/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLCRGLVMAKYAZ-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C\C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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